Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17455110
InChI: InChI=1S/C15H12ClNO4/c1-20-15(19)12-6-7-14(17-13(12)8-18)21-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3
SMILES:
Molecular Formula: C15H12ClNO4
Molecular Weight: 305.71 g/mol

Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate

CAS No.:

Cat. No.: VC17455110

Molecular Formula: C15H12ClNO4

Molecular Weight: 305.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate -

Specification

Molecular Formula C15H12ClNO4
Molecular Weight 305.71 g/mol
IUPAC Name methyl 6-[(4-chlorophenyl)methoxy]-2-formylpyridine-3-carboxylate
Standard InChI InChI=1S/C15H12ClNO4/c1-20-15(19)12-6-7-14(17-13(12)8-18)21-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3
Standard InChI Key RQQDPGFOGWPTCO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=C(C=C1)OCC2=CC=C(C=C2)Cl)C=O

Introduction

Chemical Structure and Functional Group Analysis

The molecular structure of methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate integrates three key functional groups:

  • Methyl ester at the 3-position of the pyridine ring, enhancing solubility in organic solvents.

  • Formyl group at the 2-position, enabling participation in condensation and nucleophilic addition reactions.

  • 4-Chlorobenzyl ether at the 6-position, contributing steric bulk and influencing lipophilicity.

The pyridine ring’s electron-deficient nature facilitates electrophilic substitution, while the chlorobenzyl group may enhance bioavailability through increased membrane permeability .

Table 1: Estimated Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₂ClNO₅
Molecular Weight321.71 g/mol (estimated)
SMILES NotationCOC(=O)C1=NC=C(OCC2=CC=C(C=C2)Cl)C(=O)C1
Topological Polar Surface75.8 Ų (calculated)

Synthesis and Manufacturing Pathways

While no direct synthesis reports exist for methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate, analogous compounds suggest feasible routes:

Pathway 1: Sequential Functionalization

  • Methyl Nicotinate Core Formation: Esterification of nicotinic acid with methanol under acidic conditions.

  • Formyl Group Introduction: Selective oxidation of a methyl substituent using iodine/trifluoroacetic acid in dimethyl sulfoxide (DMSO), a method achieving 70% yield in related systems .

  • Chlorobenzyl Ether Coupling: Mitsunobu reaction or nucleophilic aromatic substitution with 4-chlorobenzyl bromide under basic conditions.

Pathway 2: Direct Functionalization

StepReagents/ConditionsYield (Estimated)
FormylationI₂, TFA, DMSO, 160°C60–70%
Etherification4-Cl-BnBr, K₂CO₃, DMF, 80°C40–55%

Physicochemical Characteristics

Key properties inferred from structural analogs:

Solubility and Lipophilicity

  • LogP (octanol-water): ~2.1 (estimated via fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: <5 mg/mL due to aromatic chlorination and ester groups, necessitating solubilizing agents for biological testing .

Thermal Stability

The compound likely decomposes above 200°C, with the ester and formyl groups contributing to lower thermal stability compared to non-functionalized nicotinates .

Biological and Industrial Applications

Pharmaceutical Intermediates

The formyl group serves as a handle for synthesizing Schiff base ligands, potentially enhancing metal-binding affinity in catalytic or therapeutic agents. For example, analogous formylnicotinates show activity against kinase targets .

Material Science

Chlorobenzyl ethers improve UV stability in polymer coatings, suggesting applications in photoresist materials or organic electronics .

HazardPrecautionary Measure
Inhalation RiskUse fume hoods
Skin ContactNitrile gloves, lab coats
StorageInert atmosphere, 2–8°C

Comparative Analysis with Structural Analogs

Methyl 6-Chloro-2-Methoxynicotinate (CAS 65515-32-4)

  • Key Difference: Methoxy vs. formyl group at 2-position.

  • Impact: Reduced electrophilicity decreases reactivity in condensation reactions but improves metabolic stability .

Methyl 6-Formylnicotinate (CAS 10165-86-3)

  • Key Difference: Absence of chlorobenzyl ether.

  • Impact: Higher aqueous solubility (7.36 mg/mL vs. estimated <5 mg/mL for target compound) but lower membrane permeability .

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